5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Lipophilicity Lead optimization 1,2,4-Oxadiazole SAR

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1037194-34-5) is a fully synthetic, achiral small-molecule screening compound (C18H13FN4O; MW 320.32 g/mol) that hybridizes a 1,2,4-oxadiazole central ring with a 4-fluorophenyl-substituted pyrazole at the 5-position and a p-tolyl group at the 3-position. Its structure embeds a hydrogen-bond acceptor/donor framework (HBA = 4, HBD = 1, tPSA = 54.1 Ų) and an appreciably high predicted lipophilicity (logP/logD = 5.26), which jointly drive its ligand efficiency profile and differentiate it from lower-logP pyrazole–oxadiazole analogs.

Molecular Formula C18H13FN4O
Molecular Weight 320.327
CAS No. 1037194-34-5
Cat. No. B2672167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS1037194-34-5
Molecular FormulaC18H13FN4O
Molecular Weight320.327
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)
InChIKeyYNOOSZKZSPRTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1037194-34-5): Procurement-Relevant Identity and Physicochemical Baseline


5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1037194-34-5) is a fully synthetic, achiral small-molecule screening compound (C18H13FN4O; MW 320.32 g/mol) that hybridizes a 1,2,4-oxadiazole central ring with a 4-fluorophenyl-substituted pyrazole at the 5-position and a p-tolyl group at the 3-position . Its structure embeds a hydrogen-bond acceptor/donor framework (HBA = 4, HBD = 1, tPSA = 54.1 Ų) and an appreciably high predicted lipophilicity (logP/logD = 5.26), which jointly drive its ligand efficiency profile and differentiate it from lower-logP pyrazole–oxadiazole analogs . The compound is catalogued as ChemDiv G192-0238, indicating its origin as a predesigned diversity-oriented screening scaffold.

Why Closely Related Pyrazole–Oxadiazole Isosteres Cannot Be Interchanged with CAS 1037194-34-5


Small structural permutations across the pyrazole–oxadiazole chemotype produce disproportionately large shifts in lipophilicity and hydrogen-bonding capacity, rendering simple one-for-one substitution unreliable. In the 1,2,4-oxadiazole subclass, replacement of the p-tolyl group with an unsubstituted phenyl or a heteroaryl ring can alter logP by >1 log unit and truncate key hydrophobic contacts in target binding pockets; conversely, moving the para-fluoro substituent on the pyrazole phenyl ring to meta or replacing it with chloro modulates both electronic character and metabolic soft spots . Because even regioisomeric tolyl shifts (ortho vs. para) reposition the terminal methyl group—changing the steric footprint and potentially blocking productive binding poses—generic substitution without matched-pair biological data introduces unacceptable risk in lead optimization or chemical biology probe campaigns [1]. The available public domain evidence base is, however, limited; therefore, substitution decisions must be anchored to empirical head-to-head data generated under the procurer's own assay conditions.

Quantitative Differentiators for 5-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1037194-34-5) Against Its Nearest Structural Analogs


Predicted LogP Advantage of the p-Tolyl Substituent Relative to the Phenyl Analog

CAS 1037194-34-5 exhibits a predicted logP/logD of 5.26, reflecting its p-tolyl substituent. In contrast, the direct des-methyl analog—5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole—carries no methyl group on the 3-aryl ring. Although measured physicochemical data for the phenyl analog are not publicly reported, matched molecular pair analysis on 1,2,4-oxadiazole libraries consistently demonstrates that replacement of phenyl with p-tolyl increases logP by approximately 0.5–0.6 log units while simultaneously increasing polar surface area by less than 3 Ų, an effect that enhances predicted membrane permeability without a commensurate penalty in ligand efficiency metrics [1].

Lipophilicity Lead optimization 1,2,4-Oxadiazole SAR

Hydrogen-Bond Capacity Differential: 4-Fluorophenyl vs. 4-Chlorophenyl Pyrazole Congener

The 4-fluorophenyl substituent on the pyrazole ring confers a distinct hydrogen-bond acceptor capacity compared to the 4-chlorophenyl isostere. Fluorine's van der Waals radius (1.47 Å) is considerably smaller than chlorine's (1.75 Å), and the C–F bond exhibits a strong dipole (≈1.4 D) capable of participating in orthogonal multipolar interactions with protein backbone carbonyls or water networks . The 4-chlorophenyl analog—5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole—is a documented congener within the same S1P1 agonist patent landscape [1]; however, direct comparative binding or functional data are not publicly available for the CAS 1037194-34-5 scaffold. The fluorine-to-chlorine switch often alters metabolic stability (oxidative dehalogenation pathways) and CYP450 inhibition profiles, parameters that must be experimentally verified.

Hydrogen bonding Fluorine substitution Isostere comparison

Regioisomeric Differentiation: para-Tolyl vs. meta-Tolyl Oxadiazole Congener

The precise attachment position of the methyl group on the 3-aryl ring of the 1,2,4-oxadiazole controls the spatial orientation of the hydrophobic substituent. In the para-tolyl regioisomer (CAS 1037194-34-5), the methyl group extends linearly along the molecular axis, whereas in the meta-tolyl analog—5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(m-tolyl)-1,2,4-oxadiazole—the methyl group is angled approximately 120° relative to the oxadiazole plane . This geometric divergence dictates the compound's shape complementarity to binding pockets; in published S1P1 agonist optimization campaigns, para-substituted aryl oxadiazoles consistently outperformed meta-substituted congeners in functional GTPγS assays, although CAS 1037194-34-5 itself has not been profiled in a publicly disclosed biological assay [1].

Regioisomerism Steric effects Lead optimization

Solubility–Lipophilicity Balance Constrains Assay Compatibility: logSw as a Practical Selection Metric

The predicted logSw of -5.21 for CAS 1037194-34-5 places it at the lower boundary of aqueous solubility compatible with standard biochemical and cell-based screening formats (≤10 μM DMSO stock at 0.1% final DMSO) . Although this predicted solubility is low, it is characteristic of the p-tolyl-1,2,4-oxadiazole chemotype and compares favorably with extended polycyclic analogs that can exhibit logSw below -6.0. Procurement decisions involving this compound must therefore balance the desirable high logP (membrane permeation) against the necessity of maintaining soluble assay concentrations; neater analogs with polar heteroaryl replacements at the 3-position (e.g., pyridyl) can improve logSw by 1–2 log units but simultaneously reduce target engagement potency in hydrophobic binding pockets [1].

Aqueous solubility logSw Assay compatibility

Research and Industrial Applications of 5-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1037194-34-5)


GPCR Agonist Lead Discovery: S1P1-Focused Screening Library Expansion

The pyrazole–oxadiazole scaffold has been validated as an S1P1 agonist pharmacophore in the patent literature [1]. CAS 1037194-34-5, bearing the para-fluorophenyl and para-tolyl substitution pattern, represents a specific topological isomer within this chemotype. Its high predicted lipophilicity (logP 5.26) aligns with the physicochemical property range of known S1P1 modulators that require CNS penetration or prolonged receptor residence time. Inclusion of this compound in a high-throughput screening library focused on sphingosine-1-phosphate receptor family targets is warranted, with the caveat that the procured sample should be accompanied by an analytically verified purity certificate (≥95% HPLC) and a DMSO solubility confirmation under the intended assay conditions.

Matched-Pair SAR Triage in Fluorine-Scanning Campaigns

When a medicinal chemistry program has identified a pyrazole–oxadiazole hit containing a chloro- or unsubstituted phenyl group, CAS 1037194-34-5 serves as the matched fluorine-bearing isostere. Procurement of this compound enables a direct, paired comparison of target potency, microsomal stability, and CYP inhibition across the F/Cl/H series, leveraging the well-documented electronic modulation imparted by fluorine [2]. The outcome of such matched-pair profiling directly informs the go/no-go decision for further optimization, making the compound an essential tool for any SAR-by-catalog campaign focusing on halogen-dependent activity cliffs.

Physicochemical Benchmarking of Oxadiazole-Containing Fragment Merges

In fragment-based drug discovery, merging a fragment hit from the oxadiazole series with a lipophilic aromatic moiety often results in compounds with excessive logP and poor solubility. CAS 1037194-34-5 occupies a defined position on the lipophilicity–polar surface area plot (logP 5.26, tPSA 54.1 Ų) that can serve as a physicochemical reference point. When a newly designed merged compound exceeds these values, the design is flagged for potential solubility and permeability attrition. The compound is therefore procured not as a lead candidate but as a calibration standard within the design-make-test cycle of fragment merging.

Computational Model Training Set Augmentation for 1,2,4-Oxadiazole Permeability Prediction

Quantitative structure–property relationship (QSPR) models for predicting Caco-2 or MDCK permeability of 1,2,4-oxadiazole analogs require training data spanning a broad logP range. CAS 1037194-34-5 extends the training set to the high-logP boundary (logD 5.26), a region often underrepresented in public datasets . Procurement of this compound, followed by experimental determination of its PAMPA or Caco-2 permeability coefficient, directly improves the predictive accuracy of in-house computational models used to prioritize synthetic targets, thereby reducing the number of low-permeability compounds advanced into costly cellular assays.

Quote Request

Request a Quote for 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.